molecular formula C14H18N2O2S B2601533 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851863-50-8

2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2601533
CAS RN: 851863-50-8
M. Wt: 278.37
InChI Key: CMUDQQOGZGDLPH-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups. It has an ethoxyphenyl group, a methylthio group, and a dihydroimidazolyl group attached to an ethanone backbone. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and imidazole groups), an ether linkage (from the ethoxy group), a thioether linkage (from the methylthio group), and a carbonyl group (from the ethanone backbone) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The phenyl and imidazole rings might undergo electrophilic aromatic substitution reactions. The ether and thioether linkages might be cleaved under acidic or basic conditions. The carbonyl group might undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It’s likely to be a solid at room temperature, given its molecular complexity. Its solubility would depend on the solvent: it might be more soluble in organic solvents due to its aromatic rings and ether linkage, but less soluble in water due to its lack of ionizable groups .

Scientific Research Applications

Synthesis and Derivative Formation

  • Chromone and Chromene Derivatives : The compound was involved in the synthesis of chromone derivatives, which further underwent ring opening and closure to form 2-substituted chromones and dihydro-chromones. These derivatives are potential intermediates in organic synthesis and pharmacological compounds (Cozzi & Pillan, 1984).
  • Heterocyclic Compounds Synthesis : It was used in the synthesis of various heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Adnan, Hassan, & Thamer, 2014).
  • Antimycotic Activity : Derivatives of the compound were synthesized and tested for antifungal activity. This highlights its potential use in developing new antifungal agents (Raga et al., 1992).

Radiochemical Synthesis

The compound was utilized in the synthesis of carbon-14 labeled diarylimidazoles, which are significant in the development of selective COX-2 inhibitors. This is particularly relevant in the field of pharmaceutical research and drug development (Shirvani et al., 2016).

Structural Analysis

  • Crystal Structure Analysis : The compound was used in studying the crystal structure of related derivatives, providing insights into molecular configurations and interactions. This is crucial in the field of crystallography and materials science (Li et al., 2015).
  • Antifungal Derivatives : Synthesis of estrogen-like imidazole and triazole derivatives from the compound demonstrated moderate to potent in vitro antifungal activity, suggesting its role in antifungal drug development (Massa et al., 1992).

Reactivity and Compound Formation

  • Ketene Aminals Synthesis : The compound was involved in the synthesis of ketene aminals with an imidazolidine ring, showcasing its reactivity with active methylene compounds. This emphasizes its utility in organic synthesis (Huang & Tzai, 1986).
  • Thiazoles and Fused Derivatives : It reacted with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, leading to the synthesis of various thiazole derivatives with antimicrobial activities (Wardkhan et al., 2008).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. If the compound is new or less-studied, it’s crucial to treat it as potentially hazardous until more information is available .

Future Directions

The study of this compound could open up new avenues in various fields, such as medicinal chemistry, materials science, or chemical biology. Its synthesis and characterization could lead to a better understanding of its properties and potential applications. Furthermore, its biological activity could be explored in more detail through biochemical assays and in vitro or in vivo studies .

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-18-12-6-4-11(5-7-12)10-13(17)16-9-8-15-14(16)19-2/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUDQQOGZGDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

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